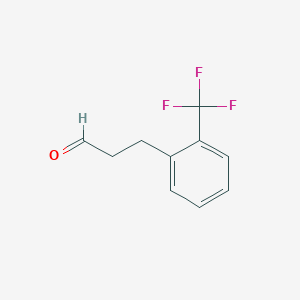

3-(2-(Trifluoromethyl)phenyl)propanal

Description

Properties

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZQTKJIALSFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625346 | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376641-58-6 | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-(2-(Trifluoromethyl)phenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and applications of 3-(2-(Trifluoromethyl)phenyl)propanal. The information is tailored for professionals in research and drug development who utilize advanced chemical intermediates.

Introduction

This compound is an organofluorine compound distinguished by a propanal functional group attached to a phenyl ring bearing a trifluoromethyl (-CF₃) substituent at the ortho (2-) position.[1] The presence of the -CF₃ group is of significant interest in medicinal chemistry as it can enhance critical pharmacological characteristics such as metabolic stability, lipophilicity, and binding affinity.[1][2] As a result, this aldehyde serves as a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][3] Its unique structural features make it a subject of study for modulating enzyme activity and for use as a building block in drug discovery.[1]

Chemical Identity and Physical Properties

Accurate identification and understanding of the physical properties of this compound are foundational for its application in experimental settings.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 376641-58-6 | [1][4] |

| Molecular Formula | C₁₀H₉F₃O | [4] |

| Molecular Weight | 202.17 g/mol | [1] |

| InChI Key | ANZQTKJIALSFQK-UHFFFAOYSA-N |[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes and Source |

|---|---|---|

| Appearance | Colorless oil | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. | Based on the meta-isomer and general properties of similar compounds.[5][6] The -CF₃ group enhances lipophilicity.[1] |

| Boiling Point | Data not readily available. | The related meta-isomer has a predicted boiling point of 207.4±35.0 °C.[5] |

| Density | Data not readily available. | The related meta-isomer has a predicted density of 1.192±0.06 g/cm³.[5] |

| Stability | Can be unstable at room temperature over time; prone to oxidation. | Based on the meta-isomer, which shows a new spot on TLC if kept at room temperature overnight.[5] |

| Storage | Store in a freezer (-20°C) under an inert atmosphere. | Recommended for the meta-isomer to ensure stability.[5] |

Chemical Reactivity and Stability

The reactivity of this compound is governed by its aldehyde functional group and the electronic effects of the ortho-trifluoromethylphenyl moiety.

-

Aldehyde Reactivity : The carbonyl group is highly electrophilic and susceptible to nucleophilic attack. Key reactions include:

-

Oxidation : Can be readily oxidized to the corresponding carboxylic acid, 3-[2-(Trifluoromethyl)phenyl]propanoic acid.[1]

-

Reduction : Can be reduced to the primary alcohol, 3-(2-(trifluoromethyl)phenyl)propanol, using standard reducing agents like sodium borohydride.[1]

-

Reductive Amination : Reacts with primary or secondary amines in the presence of a reducing agent to form substituted amines, a critical reaction in pharmaceutical synthesis.

-

-

Influence of the Trifluoromethyl Group : The -CF₃ group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to non-fluorinated analogs.[7] This group also provides steric bulk at the ortho position, which can influence reaction kinetics and conformational preferences.[7]

-

Stability : Aldehydes are prone to oxidation and polymerization. The compound is noted to be more stable under acidic conditions than some derivatives but can degrade if not stored properly.[1] Purification via a bisulfite adduct is often required, which also suggests a need to protect the aldehyde group from unwanted side reactions.[1]

Caption: Key chemical transformations of the subject compound.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the oxidation of its corresponding alcohol.

Experimental Protocol: Swern Oxidation

A widely cited method for preparing the title compound is the Swern oxidation of 3-(2-(trifluoromethyl)phenyl)propanol.[1] This protocol offers high yield and avoids over-oxidation to the carboxylic acid.

Materials:

-

3-(2-(trifluoromethyl)phenyl)propanol (1.0 g, 4.90 mmol)

-

Dichloromethane (DCM), anhydrous (20 mL)

-

Dimethyl sulfoxide (DMSO), anhydrous (770 mg, 9.80 mmol)

-

Phosphorus pentoxide (P₂O₅) (1.39 g, 9.80 mmol)

-

Triethylamine (TEA) (2.4 mL, 17.15 mmol)

-

5% Hydrochloric acid (HCl) solution

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve 3-(2-(trifluoromethyl)phenyl)propanol (1.0 g, 4.90 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice/water bath.

-

Sequentially add anhydrous DMSO (770 mg, 9.80 mmol) and phosphorus pentoxide (1.39 g, 9.80 mmol) to the cooled solution.

-

Allow the mixture to stir for 30 minutes, during which the temperature may rise to 20°C.

-

Add triethylamine (2.4 mL, 17.15 mmol) to the reaction mixture.

-

Continue stirring for an additional hour at 20°C.

-

Quench the reaction by adding 5% HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

-

Wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting product is 0.99 g (99% yield) of this compound as a colorless oil.[1]

Caption: Step-by-step workflow for the synthesis via Swern oxidation.

Applications in Research and Drug Development

This compound is a strategic intermediate with several applications:

-

Pharmaceutical Synthesis : It is a key building block for more complex molecules.[1] It is structurally related to the key intermediate, 3-(3-(trifluoromethyl)phenyl)propanal, used in the synthesis of Cinacalcet, a calcimimetic agent for treating hyperparathyroidism.[1][8][9]

-

Medicinal Chemistry : The trifluoromethylphenyl moiety is a common feature in drug candidates. This compound allows for the introduction of this group to explore structure-activity relationships (SAR), improve metabolic stability, and enhance membrane permeability.[1][2]

-

Biochemical Research : It is used in studies involving enzyme-catalyzed reactions and to investigate metabolic pathways.[1] The aldehyde can act as an electrophile, potentially interacting with nucleophilic sites in proteins and enzymes.[1]

Spectroscopic Characterization (Expected)

While specific spectral data is not available in the cited literature, the following characteristic signals would be expected based on the compound's structure:

-

¹H NMR :

-

An aldehyde proton (CHO) signal between δ 9.5-10.0 ppm (triplet).

-

A complex multiplet pattern for the four aromatic protons between δ 7.2-7.8 ppm.

-

Two methylene groups (-CH₂CH₂-) appearing as multiplets between δ 2.8-3.2 ppm.

-

-

¹³C NMR :

-

A carbonyl carbon (C=O) signal around δ 200 ppm.

-

Aromatic carbon signals between δ 125-140 ppm. The carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling.

-

The -CF₃ carbon signal with a characteristic quartet splitting pattern.

-

Aliphatic carbon signals for the two methylene groups.

-

-

IR Spectroscopy :

-

A strong, sharp carbonyl (C=O) stretching band around 1725 cm⁻¹.

-

Aldehyde C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

Strong C-F stretching bands, typically in the 1100-1350 cm⁻¹ region.

-

-

Mass Spectrometry :

-

A molecular ion peak (M⁺) at m/z 202.

-

Characteristic fragmentation patterns including the loss of the CHO group and benzylic cleavage.

-

Safety and Handling

Although a specific safety data sheet (SDS) for the ortho-isomer is not provided, data from the closely related meta-isomer and general chemical safety principles should be applied.

Table 3: Hazard Information and Handling Precautions (based on related compounds)

| Category | Recommendation | Source |

|---|---|---|

| GHS Hazard Statements | H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [10][11] |

| Precautionary Statements | P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [10][12] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated fume hood. | [10][12][13] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Wash hands thoroughly after handling. | [12][13][14] |

| Storage | Keep container tightly closed in a cool, dry, and well-ventilated place. Store away from oxidizing agents. For long-term stability, store under an inert atmosphere at -20°C. | [5][13] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off immediately with plenty of soap and water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Rinse mouth. Seek medical attention if you feel unwell. |[10][14] |

Conclusion

This compound is a specialized chemical intermediate with significant value in pharmaceutical and chemical research. Its properties are defined by the interplay between the reactive aldehyde group and the electronically influential ortho-trifluoromethylphenyl moiety. While its primary utility lies in synthetic chemistry as a precursor to more complex molecules, its unique characteristics warrant further investigation for applications in drug discovery and materials science. Proper handling and storage are crucial to maintain its integrity and ensure safety in the laboratory.

References

- 1. This compound | 376641-58-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 8. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. 3-(Trifluoromethyl)benzenepropanal | C10H9F3O | CID 11298612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Structure Elucidation of 3-(2-(Trifluoromethyl)phenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-(2-(trifluoromethyl)phenyl)propanal, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the analytical methodologies and spectroscopic data integral to confirming the molecular structure of this compound. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted spectroscopic data to illustrate the principles of its structure elucidation. Furthermore, detailed experimental protocols for its synthesis are provided, alongside a visual representation of a common synthetic workflow.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 376641-58-6, is an aromatic aldehyde of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a propanal moiety attached to a phenyl ring substituted with a trifluoromethyl group at the ortho position, makes it a valuable building block for synthesizing more complex molecules. The trifluoromethyl group is a common feature in many pharmaceuticals as it can enhance metabolic stability, binding affinity, and lipophilicity. This guide serves as a technical resource for researchers and scientists involved in the synthesis, characterization, and application of this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉F₃O |

| Molecular Weight | 202.17 g/mol [1] |

| CAS Number | 376641-58-6[1] |

| Appearance | Colorless Oil (Predicted) |

| Boiling Point | 207.4±35.0 °C (Predicted) |

| Density | 1.192±0.06 g/cm³ (Predicted) |

| InChI Key | ANZQTKJIALSFQK-UHFFFAOYSA-N[1] |

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected data from these analyses.

Disclaimer: The spectroscopic data presented below are predicted values obtained from computational models and are intended for illustrative purposes. Experimental data should be obtained for definitive structure confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is crucial for identifying the arrangement of hydrogen atoms in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.82 | t | 1H | -CHO |

| 7.65 | d | 1H | Ar-H |

| 7.50 | t | 1H | Ar-H |

| 7.38 | d | 1H | Ar-H |

| 7.32 | t | 1H | Ar-H |

| 3.15 | t | 2H | Ar-CH₂- |

| 2.85 | t | 2H | -CH₂-CHO |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 201.5 | -CHO |

| 139.0 | Ar-C (quaternary) |

| 132.5 | Ar-CH |

| 131.0 | Ar-CH |

| 128.0 (q, J ≈ 30 Hz) | Ar-C-CF₃ (quaternary) |

| 127.0 | Ar-CH |

| 126.5 (q, J ≈ 5 Hz) | Ar-CH |

| 124.0 (q, J ≈ 274 Hz) | -CF₃ |

| 44.0 | -CH₂-CHO |

| 25.0 | Ar-CH₂- |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-2700 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1315 | Strong | C-F stretch (trifluoromethyl) |

| ~760 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 202 | High | [M]⁺ (Molecular Ion) |

| 183 | Moderate | [M - H - H₂O]⁺ |

| 173 | Moderate | [M - CHO]⁺ |

| 155 | Moderate | [M - CHO - H₂O]⁺ |

| 145 | High | [C₇H₄F₃]⁺ |

| 125 | Moderate | [C₇H₄F₂]⁺ |

Experimental Protocols for Synthesis

Several synthetic routes can be employed to produce this compound. Two common methods are the Swern oxidation of the corresponding alcohol and a multi-step route involving a Mizoroki-Heck cross-coupling reaction.

Synthesis via Swern Oxidation

This method involves the oxidation of 3-(2-(trifluoromethyl)phenyl)propan-1-ol to the desired aldehyde.

Protocol:

-

Preparation of the Oxidizing Agent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

To this solution, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise, ensuring the temperature remains below -65 °C. Stir the mixture for 15 minutes.

-

Oxidation: Add a solution of 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis via Mizoroki-Heck Reaction and Subsequent Steps

This route involves the coupling of an aryl halide with an alkene, followed by further transformations.

Protocol:

-

Mizoroki-Heck Reaction: To a solution of 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent) and acrolein diethyl acetal (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equivalents), a phosphine ligand (e.g., PPh₃, 0.04 equivalents), and a base (e.g., Et₃N or K₂CO₃, 2.0 equivalents).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Hydrolysis of the Acetal: The crude product from the Heck reaction, 3-(2-(trifluoromethyl)phenyl)propenal diethyl acetal, is then hydrolyzed. Dissolve the crude product in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Hydrogenation: Neutralize the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent. After drying and concentration, the resulting α,β-unsaturated aldehyde can be hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

-

Purification: The final product can be purified by flash column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

References

Synthesis of the Precursor: 3-(2-(Trifluoromethyl)phenyl)propan-1-ol

An In-depth Technical Guide to the Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry.[1] Notably, this aldehyde is a key precursor in the industrial production of Cinacalcet, a calcimimetic agent used for treating secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2][3][4] This guide provides a comprehensive overview of the synthetic routes to this compound, starting from readily available precursors, with detailed experimental protocols and quantitative data for researchers and professionals in drug development.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-stage process. The primary strategy involves the initial construction of the precursor alcohol, 3-(2-(trifluoromethyl)phenyl)propan-1-ol, followed by its selective oxidation to the desired aldehyde. This retrosynthetic approach is outlined below.

Caption: Retrosynthetic analysis of this compound.

Two primary methods for the crucial carbon-carbon bond formation to synthesize the intermediate alcohol are detailed: a Grignard reaction and a Mizoroki-Heck reaction.

Route A: Grignard Reaction with an Epoxide

This classic organometallic approach involves the formation of a Grignard reagent from 2-bromobenzotrifluoride, which then acts as a nucleophile in the ring-opening of an epoxide, such as oxirane, to yield the desired primary alcohol.

Experimental Protocol:

Step 1: Formation of 2-(Trifluoromethyl)phenylmagnesium bromide

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 2-bromobenzotrifluoride in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the halide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue stirring the mixture at room temperature until the magnesium is consumed.

Step 2: Reaction with Oxirane

-

Cool the freshly prepared Grignard reagent in an ice-salt bath.

-

Slowly add a solution of oxirane in anhydrous diethyl ether or THF to the Grignard reagent, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully pouring the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield 3-(2-(trifluoromethyl)phenyl)propan-1-ol.

Route B: Mizoroki-Heck Cross-Coupling Reaction

The Mizoroki-Heck reaction provides an alternative pathway, coupling an aryl halide with an alkene. In this case, 2-bromobenzotrifluoride is coupled with an allylic alcohol in the presence of a palladium catalyst.

Experimental Protocol:

-

To a reaction vessel, add 2-bromobenzotrifluoride, allyl alcohol, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Purge the vessel with an inert gas and heat the mixture to 80-100°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain 3-(2-(trifluoromethyl)phenyl)propan-1-ol.

| Parameter | Route A: Grignard Reaction | Route B: Heck Reaction |

| Starting Materials | 2-Bromobenzotrifluoride, Magnesium, Oxirane | 2-Bromobenzotrifluoride, Allyl alcohol |

| Catalyst/Reagents | Iodine (activator) | Pd(OAc)₂, PPh₃, Et₃N |

| Solvent | Anhydrous Diethyl Ether or THF | DMF or Acetonitrile |

| Temperature | 0-10°C (for epoxide addition) | 80-100°C |

| Typical Yield | Moderate to Good | Good to Excellent[5] |

| Key Considerations | Requires strictly anhydrous conditions. | Catalyst and ligand selection can influence yield and selectivity. |

Final Step: Oxidation to this compound

The selective oxidation of the primary alcohol to the aldehyde is a critical step, as over-oxidation to the carboxylic acid must be avoided. The Swern oxidation is a reliable method for this transformation.

Experimental Protocol (Swern Oxidation):

-

In a flask under an inert atmosphere, prepare a solution of dimethyl sulfoxide (DMSO) in dichloromethane (DCM).

-

Cool the solution to -78°C (a dry ice/acetone bath).

-

Slowly add oxalyl chloride or trifluoroacetic anhydride to the DMSO solution, and stir for a few minutes.

-

Add a solution of 3-(2-(trifluoromethyl)phenyl)propan-1-ol in DCM dropwise to the activated DMSO mixture, maintaining the temperature at -78°C.

-

After the addition, stir the reaction mixture at -78°C for 30-60 minutes.

-

Add a hindered base, such as triethylamine, to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

| Parameter | Swern Oxidation |

| Starting Material | 3-(2-(Trifluoromethyl)phenyl)propan-1-ol |

| Oxidizing Agent | Activated DMSO (Oxalyl chloride/DMSO) |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78°C to room temperature |

| Typical Yield | High (>90%) |

| Notes | The reaction is exothermic and requires careful temperature control. |

Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

Application in Drug Synthesis: The Path to Cinacalcet

The primary industrial application of this compound is as a key building block for the synthesis of Cinacalcet. The aldehyde undergoes reductive amination with (R)-1-(1-naphthyl)ethylamine to form the final active pharmaceutical ingredient.

Caption: Synthesis of Cinacalcet from the target aldehyde.

The synthesis of this compound can be efficiently accomplished through a multi-step process commencing with commercially available starting materials. The formation of the key intermediate, 3-(2-(trifluoromethyl)phenyl)propan-1-ol, can be achieved via robust methods such as the Grignard or Heck reactions. Subsequent mild oxidation, for instance, using Swern conditions, provides the target aldehyde in high yield. The choice of synthetic route may depend on factors such as substrate availability, scalability, and desired purity. The protocols and data presented herein offer a detailed guide for the successful synthesis of this valuable pharmaceutical intermediate.

References

- 1. This compound | 376641-58-6 | Benchchem [benchchem.com]

- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

ortho-Trifluoromethylphenyl propanal physical characteristics

An In-depth Technical Guide on the Physical Characteristics of ortho-Trifluoromethylphenyl propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of ortho-trifluoromethylphenyl propanal. Due to isomeric complexity, this guide focuses on the well-characterized isomer, 3-(2-(trifluoromethyl)phenyl)propanal , and also provides available data for 2-(2-(trifluoromethyl)phenyl)propanal . The information presented is intended to support research, drug development, and other scientific applications where precise knowledge of this compound's physical properties is essential.

Chemical Identity and Physical Properties

The trifluoromethyl group at the ortho position of the phenyl ring significantly influences the physicochemical properties of the propanal, impacting its reactivity, metabolic stability, and lipophilicity, which are critical parameters in medicinal chemistry.[1]

This compound

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 376641-58-6 | ChemNet |

| Molecular Formula | C₁₀H₉F₃O | ChemNet[2] |

| Molecular Weight | 202.1731 g/mol | ChemNet[2] |

| Appearance | Colorless oil | Benchchem[1] |

| Boiling Point | 205.856 °C at 760 mmHg | ChemNet[2] |

| Density | 1.192 g/cm³ | ChemNet[2] |

| Flash Point | 92.577 °C | ChemNet[2] |

| Refractive Index | 1.45 | ChemNet[2] |

| Vapor Pressure | 0.245 mmHg at 25°C | ChemNet[2] |

| Storage | -20°C, protect from light, stored under nitrogen | ChemicalBook[3] |

2-(2-(Trifluoromethyl)phenyl)propanal

Data for this isomer is less readily available in the public domain.

Table 2: Physical and Chemical Properties of 2-(2-(Trifluoromethyl)phenyl)propanal

| Property | Value | Source |

| CAS Number | 21235-72-3 | BLDpharm[4] |

| SMILES Code | CC(C1=CC=CC=C1C(F)(F)F)C=O | BLDpharm[4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of key physical properties.

Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of 3-(2-(trifluoromethyl)phenyl)propanol to the corresponding aldehyde.[1]

Materials:

-

3-(2-(trifluoromethyl)phenyl)propanol

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

Phosphorus pentoxide (P₂O₅)

-

Triethylamine (Et₃N)

-

5% Hydrochloric acid (HCl)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-(2-(trifluoromethyl)phenyl)propanol (1.0 g, 4.90 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Sequentially add dimethyl sulfoxide (770 mg, 9.80 mmol) and phosphorus pentoxide (1.39 g, 9.80 mmol) to the cooled solution.

-

Allow the mixture to stir at 20°C for 30 minutes.

-

Add triethylamine (2.4 mL, 17.15 mmol) to the reaction mixture and continue stirring for an additional hour.

-

Quench the reaction by adding 5% HCl.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.[1]

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid organic compound.[5][6]

Materials:

-

ortho-Trifluoromethylphenyl propanal sample

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Add a small amount of the ortho-trifluoromethylphenyl propanal sample into the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that it is suspended in the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then turn off the heat.

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]

Determination of Density using a Pycnometer or Volumetric Flask

This protocol provides a standard method for determining the density of a liquid.[7]

Materials:

-

ortho-Trifluoromethylphenyl propanal sample

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance

-

Distilled water (for calibration)

-

Thermometer

Procedure:

-

Carefully clean and dry the pycnometer or volumetric flask and its stopper.

-

Weigh the empty, dry pycnometer/flask with its stopper on an analytical balance (mass M1).

-

Fill the pycnometer/flask to the calibration mark with the ortho-trifluoromethylphenyl propanal sample. Ensure there are no air bubbles. Insert the stopper.

-

Weigh the filled pycnometer/flask (mass M2).

-

Clean the pycnometer/flask thoroughly and repeat the procedure with distilled water at a known temperature.

-

Weigh the pycnometer/flask filled with distilled water (mass M3).

-

The density of the sample is calculated using the following formula: Density_sample = [(M2 - M1) / (M3 - M1)] * Density_water

Where the density of water at the measured temperature is a known value.

Visualizations

The following diagrams illustrate key experimental workflows.

References

- 1. This compound | 376641-58-6 | Benchchem [benchchem.com]

- 2. chemnet.com [chemnet.com]

- 3. 3-(2-TRIFLUOROMETHYL-PHENYL)-PROPIONALDEHYDE | 376641-58-6 [m.chemicalbook.com]

- 4. 21235-72-3|2-(2-(Trifluoromethyl)phenyl)propanal|BLD Pharm [bldpharm.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

The Trifluoromethyl Phenylpropanal Scaffold: A Technical Guide to an Emerging Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacological profiles. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of molecular properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] When appended to a phenylpropanal scaffold—a structural motif present in various biologically active natural products and synthetic compounds—it creates a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of trifluoromethyl-substituted phenylpropanals, drawing from research on related compounds to illuminate the potential of this emerging pharmacophore.

While direct and extensive research on the biological activities of trifluoromethyl-substituted phenylpropanals is limited in publicly available literature, their role as key intermediates in the synthesis of prominent pharmaceuticals, such as the calcimimetic agent Cinacalcet, underscores their biological relevance.[2] This guide synthesizes available data on related compounds to provide a predictive framework for the biological activities of this promising class of molecules.

Predicted Biological Activities and Therapeutic Potential

Based on the known activities of compounds containing either the trifluoromethylphenyl moiety or the phenylpropanal core, the following biological activities can be anticipated for trifluoromethyl-substituted phenylpropanals:

-

Antimicrobial Activity: Numerous trifluoromethyl-containing heterocyclic compounds, such as pyrazole derivatives, have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The trifluoromethyl group appears to be crucial for this antibacterial action. Phenylpropanoids themselves are also known for their antimicrobial properties.[5] The combination of these two moieties in trifluoromethyl-substituted phenylpropanals suggests a strong potential for the development of novel antibacterial and antifungal agents.

-

Anti-inflammatory Effects: Phenylpropanoids derived from essential oils are well-documented for their anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators.[6][7][8] The trifluoromethyl group is also known to be present in various anti-inflammatory agents.[9][10] Therefore, trifluoromethyl-substituted phenylpropanals are promising candidates for the development of new anti-inflammatory drugs.

-

Enzyme Inhibition: The trifluoromethyl group can act as a bioisostere for other chemical groups and can enhance the binding of a molecule to an enzyme's active site. Trifluoromethyl-containing compounds have been successfully developed as inhibitors for a variety of enzymes.[11][12] Given this, trifluoromethyl-substituted phenylpropanals could be explored as inhibitors for various enzymatic targets.

-

Neurological Activity: The parent compound, phenylpropanal, and its derivatives are known to have effects on the central nervous system. The use of 3-(3-(Trifluoromethyl)phenyl)propanal in the synthesis of Cinacalcet, which acts on the calcium-sensing receptor, points to the potential for this class of compounds to modulate neurological pathways.

Quantitative Data

Direct quantitative data on the biological activity of trifluoromethyl-substituted phenylpropanals is scarce in the reviewed literature. However, to illustrate the potency of related compounds, the following table summarizes the activity of various trifluoromethyl-containing molecules.

| Compound Class | Specific Compound(s) | Biological Activity | Quantitative Data (IC50, MIC, etc.) | Reference |

| Trifluoromethyl-substituted Pyrazoles | Bromo and trifluoromethyl substituted pyrazole | Antibacterial (Gram-positive) | MIC: 0.78 µg/mL against S. aureus and E. faecium | [3] |

| Trifluoromethyl-substituted pyrazole derivative | Antibacterial (MRSA) | MIC: 3.12 µg/mL | [3] | |

| Trifluoromethyl Thioxanthone Analogues | Compound 1 | Anticancer (HeLa cells) | IC50: 87.8 nM | [10] |

| Compound 4 | Pancreatic Lipase Inhibition | IC50: 100.6 ± 7.3 µM | [10] | |

| Compounds 1, 3, and 4 | COX-2 Inhibition | IC50: 6.5 to 27.4 nM | [10] | |

| Trifluoromethyl-containing Captopril Analog | Not specified | Angiotensin Converting Enzyme (ACE) Inhibition | IC50: 3 x 10⁻¹⁰ M | [11] |

| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | 4a | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | IC50 (AChE): 18.2 to 196.6 µmol.L⁻¹; IC50 (BuChE): 9.2 to 196.2 µmol.L⁻¹ | [4] |

Experimental Protocols

While specific protocols for trifluoromethyl-substituted phenylpropanals are not available, the following are representative experimental methodologies used for assessing the biological activities of related compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation and Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing the appropriate growth medium.

-

Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Conceptual Frameworks and Workflows

The following diagrams, generated using the DOT language, illustrate conceptual workflows for the discovery and evaluation of trifluoromethyl-substituted phenylpropanals and a potential signaling pathway they might modulate based on the anti-inflammatory activity of related phenylpropanoids.

Caption: A conceptual workflow for the development of trifluoromethyl-substituted phenylpropanals.

Caption: A putative anti-inflammatory signaling pathway modulated by trifluoromethyl-substituted phenylpropanals.

Conclusion and Future Directions

Trifluoromethyl-substituted phenylpropanals represent a promising, yet underexplored, class of compounds with significant potential for drug discovery. The convergence of the well-established benefits of the trifluoromethyl group and the inherent biological relevance of the phenylpropanal scaffold suggests that these molecules could exhibit a wide range of valuable pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

The current lack of extensive research on this specific chemical class presents a clear opportunity for further investigation. Future studies should focus on the systematic synthesis and biological evaluation of a library of trifluoromethyl-substituted phenylpropanal derivatives. Such research will be crucial for elucidating their structure-activity relationships, identifying specific molecular targets, and ultimately unlocking their full therapeutic potential. The insights gained will not only expand our understanding of this unique pharmacophore but could also pave the way for the development of novel and effective therapeutic agents.

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propranolol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)phenyl)propanal Isomers

A Note on Nomenclature: This guide focuses on the trifluoromethyl derivatives of phenylpropanal, specifically the ortho (2-) and meta (3-) isomers, which are key intermediates in pharmaceutical synthesis. The user's initial query mentioned "trichloromethyl," for which there is significantly less available research. Given the prevalence of data for the trifluoromethyl compounds, this guide will detail their properties and synthesis.

This technical guide provides a comprehensive overview of 3-(2-(Trifluoromethyl)phenyl)propanal and 3-(3-(Trifluoromethyl)phenyl)propanal for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Physical Properties

The following tables summarize the key identifiers and physical properties for the ortho and meta isomers of 3-(Trifluoromethyl)phenyl)propanal.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 376641-58-6[1] |

| Molecular Formula | C₁₀H₉F₃O |

| Molecular Weight | 202.17 g/mol [1] |

| InChI Key | ANZQTKJIALSFQK-UHFFFAOYSA-N[1] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless oil[1] |

| Boiling Point | 205.9±35.0 °C (Predicted)[2] |

| Density | 1.192±0.06 g/cm³ (Predicted)[2] |

| Storage | -20°C, protect from light, stored under nitrogen[2] |

Table 3: Identifiers for 3-(3-(Trifluoromethyl)phenyl)propanal

| Identifier | Value |

| CAS Number | 21172-41-8[3] |

| Molecular Formula | C₁₀H₉F₃O[3] |

| Molecular Weight | 202.17 g/mol [3] |

| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]propanal[4] |

| InChI | InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2[4] |

| InChIKey | APCCHYPQHODSBD-UHFFFAOYSA-N[4] |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCC=O[4] |

| MDL Number | MFCD07772918[3] |

Table 4: Physical Properties of 3-(3-(Trifluoromethyl)phenyl)propanal

| Property | Value |

| Appearance | Clear colorless to pale yellow oily liquid[3] |

| Boiling Point | 207.4±35.0 °C (Predicted)[3] |

| Density | 1.192±0.06 g/cm³ (Predicted)[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl acetate[3][5] |

| Storage | Inert atmosphere, Store in freezer, under -20°C[3] |

| Stability | Not very stable, a new spot on TLC if kept at room temperature overnight[3] |

Synthesis and Experimental Protocols

Both isomers are crucial intermediates in the synthesis of pharmaceuticals like Cinacalcet, a calcimimetic agent.[1][6] Several synthetic routes have been developed for their preparation.

Oxidation of 3-(Trifluoromethyl)phenyl)propan-1-ol

A common method for synthesizing these aldehydes is the oxidation of the corresponding primary alcohol.

This protocol describes the synthesis of this compound from its corresponding alcohol. A similar procedure can be applied to the meta isomer.

-

Cool a solution of 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 g, 4.90 mmol) in dichloromethane (20 mL) to 0°C in a water/ice bath.[1]

-

Sequentially add dimethyl sulfoxide (DMSO; 770 mg, 9.80 mmol) and phosphorus pentoxide (P₂O₅; 1.39 g, 9.80 mmol).[1]

-

Stir the mixture for 30 minutes, allowing the temperature to rise to 20°C.[1]

-

Cool the reaction mixture again in a water/ice bath and add triethylamine (2.4 mL, 17.15 mmol).[1]

-

Continue stirring for one hour as the temperature returns to 20°C.[1]

-

Work up the reaction by treating the mixture with 5% HCl.[1]

-

Separate the organic phase and wash it further with 5% HCl and then with brine.[1]

-

Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the aldehyde. This method can produce a quantitative yield.[1][3]

Mizoroki-Heck Cross-Coupling Reaction

An improved and more sustainable method for the synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal involves a Mizoroki-Heck cross-coupling reaction.[6]

This protocol outlines a cascade process for synthesizing the meta isomer.

-

Combine 1-bromo-3-(trifluoromethyl)benzene, acroleine diethyl acetal, Pd(OAc)₂, and nBu₄NOAc (tetrabutylammonium acetate) in a suitable solvent.[6]

-

Heat the reaction mixture. Microwave-assisted conditions can significantly reduce reaction times.[6]

-

After the cross-coupling is complete, the crude mixture is subjected to a hydrogenation reaction in a cascade process.[6]

-

The resulting mixture containing 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene is then treated with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions.[6]

-

Hydrolysis of the product from the previous step yields 3-(3-(trifluoromethyl)phenyl)propanal in excellent overall yield and high purity.[6]

Biological Activity and Applications

The trifluoromethyl group in these compounds enhances metabolic stability and lipophilicity, making them valuable in medicinal chemistry.[1]

Role in Drug Synthesis

Both this compound and 3-(3-(trifluoromethyl)phenyl)propanal are key intermediates in the synthesis of Cinacalcet HCl.[1][6] Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic renal disease and hypercalcemia in patients with parathyroid carcinoma.[6] The synthesis involves a reductive amination of the propanal with (R)-(+)-1-(1-naphthyl)ethylamine.[6]

General Biological Interaction

While specific signaling pathways are not extensively detailed in the available literature, the general mechanism of action is understood. The trifluoromethyl group increases the lipophilicity of the molecule, allowing for easier penetration of biological membranes.[1] The aldehyde group can act as an electrophile, reacting with nucleophilic sites in enzymes and proteins, thereby modulating their activity.[1] This property is particularly useful in drug design and development.

Chemical Reactivity

The propanal moiety in these compounds dictates their primary reactivity.

-

Oxidation: They can be oxidized to the corresponding carboxylic acids.[1]

-

Reduction: Reduction with agents like sodium borohydride yields the corresponding 3-(trifluoromethyl)phenyl)propan-1-ols.[1]

-

Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, a key step in reactions like the aforementioned reductive amination.[1]

Purification

Purification of these aldehydes can be challenging due to their potential instability.[3] A common method for purifying this compound is through the formation of a bisulfite adduct.[1] This technique involves treating the crude product with sodium bisulfite to form a crystalline adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.

References

- 1. This compound | 376641-58-6 | Benchchem [benchchem.com]

- 2. 3-(2-TRIFLUOROMETHYL-PHENYL)-PROPIONALDEHYDE | 376641-58-6 [m.chemicalbook.com]

- 3. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]

- 4. 3-(Trifluoromethyl)benzenepropanal | C10H9F3O | CID 11298612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-(Trifluoromethyl)phenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 3-(2-(Trifluoromethyl)phenyl)propanal. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably Cinacalcet HCl, a calcimimetic agent.[1] The trifluoromethyl group imparts increased metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry.[1]

Due to the limited direct studies on the physicochemical properties of this compound, this guide also incorporates data from its structural isomer, 3-(3-(Trifluoromethyl)phenyl)propanal, to provide valuable insights. It is crucial to note that while informative, data from the meta-isomer should be considered an approximation for the ortho-substituted compound.

Solubility Profile

Table 1: Qualitative Solubility of 3-(3-(Trifluoromethyl)phenyl)propanal

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Water | Insoluble (inferred) |

Data for 3-(3-(Trifluoromethyl)phenyl)propanal. The high lipophilicity conferred by the trifluoromethylphenyl group suggests low aqueous solubility.

Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a general method for determining the kinetic solubility of a compound like this compound using the nephelometric method.

Objective: To determine the kinetic solubility of the test compound in a phosphate-buffered saline (PBS) solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well plates (UV-transparent)

-

Plate reader with nephelometric capabilities

-

Pipettes and tips

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) in triplicate. This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration and potential precipitation.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (PBS with 1% DMSO).

Stability Profile

The stability of a pharmaceutical intermediate is crucial for ensuring the quality and purity of the final API. Aldehydes, in general, are susceptible to oxidation to carboxylic acids. Information on the meta-isomer suggests that these compounds may be unstable at room temperature.

Table 2: Stability and Storage Information for 3-(3-(Trifluoromethyl)phenyl)propanal

| Parameter | Observation/Recommendation |

| Stability | Not very stable; a new spot on TLC is observed if kept at room temperature overnight. |

| Storage Conditions | Store in a freezer under an inert atmosphere at -20°C. |

Data for 3-(3-(Trifluoromethyl)phenyl)propanal.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[2][3]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN) or other suitable organic solvent

-

Water

-

HPLC system with a UV detector

-

pH meter

-

Photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in ACN).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Incubate at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Incubate at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Incubate at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound at 60°C.

-

Analyze samples at specified time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze samples after the exposure period and compare them to dark controls.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Synthesis Workflow

The synthesis of this compound is a multi-step process. One common route involves the Swern oxidation of the corresponding alcohol.[1]

Experimental Protocol: Synthesis via Swern Oxidation

Objective: To synthesize this compound from 3-(2-(Trifluoromethyl)phenyl)propanol.[1]

Materials:

-

3-(2-(Trifluoromethyl)phenyl)propanol

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

Phosphorus pentoxide (P₂O₅)

-

Triethylamine (Et₃N)

-

5% Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Methodology:

-

Cool a solution of 3-(2-(trifluoromethyl)phenyl)propanol (1.0 g, 4.90 mmol) in dichloromethane (20 mL) to 0°C in an ice bath.[1]

-

Sequentially add dimethyl sulfoxide (770 mg, 9.80 mmol) and phosphorus pentoxide (1.39 g, 9.80 mmol).[1]

-

Stir the mixture at 20°C for 30 minutes.[1]

-

Add triethylamine (2.4 mL, 17.15 mmol) and continue stirring for an additional hour.[1]

-

Quench the reaction by adding 5% HCl.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.[1]

This protocol has been reported to yield this compound in high purity (99%).[1]

References

Unlocking the Potential of 3-(2-(Trifluoromethyl)phenyl)propanal: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Building Block for Drug Discovery and Beyond

Abstract

This technical guide provides a comprehensive overview of 3-(2-(Trifluoromethyl)phenyl)propanal, a key chemical intermediate with significant potential in pharmaceutical research and development. Primarily recognized for its crucial role in the synthesis of the calcimimetic agent Cinacalcet, the unique structural features of this aldehyde, particularly the ortho-substituted trifluoromethyl group, suggest a broader scope of applications. This document details its chemical properties, established synthetic routes, and explores its prospective utility as a scaffold for novel therapeutics, with a particular focus on the development of monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases. Detailed experimental protocols and visual workflows are provided to facilitate further research and application by scientists in drug discovery and medicinal chemistry.

Introduction

This compound is an organofluorine compound characterized by a propanal functional group attached to a phenyl ring bearing a trifluoromethyl (-CF3) substituent at the ortho position. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] While its principal application to date has been as a critical precursor in the multi-step synthesis of Cinacalcet, a drug used to treat hyperparathyroidism, the inherent reactivity of the aldehyde and the electronic properties of the trifluoromethylphenyl moiety make it an attractive starting point for the synthesis of a diverse range of bioactive molecules.[2]

This guide serves as a technical resource for researchers, summarizing the known chemical data, providing detailed synthetic protocols, and, most importantly, elucidating potential research applications beyond its established role. A significant focus is placed on the evidence-based hypothesis that this compound and its derivatives could serve as valuable scaffolds for the design of novel inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.

Chemical Properties and Data

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 376641-58-6 |

| Molecular Formula | C10H9F3O |

| Molecular Weight | 202.17 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Not precisely determined |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and chloroform. |

| Stability | Can be unstable at room temperature over extended periods, with the potential for oxidation of the aldehyde group. Storage in a freezer under an inert atmosphere is recommended. |

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported. The choice of method often depends on the desired scale, available starting materials, and required purity.

Swern Oxidation of 3-(2-(Trifluoromethyl)phenyl)propan-1-ol

This method provides a high-yield synthesis from the corresponding alcohol.[2]

Experimental Protocol:

-

Dissolve 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 g, 4.90 mmol) in dichloromethane (20 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice-water bath.

-

Sequentially add dimethyl sulfoxide (DMSO) (0.77 g, 9.80 mmol) and phosphorus pentoxide (P₂O₅) (1.39 g, 9.80 mmol) to the stirred solution.

-

Allow the mixture to stir for 30 minutes, during which the temperature may rise to 20°C.

-

Add triethylamine (2.4 mL, 17.15 mmol) to the reaction mixture and continue stirring for an additional hour.

-

Quench the reaction by adding 5% aqueous HCl.

-

Separate the organic phase and wash it again with 5% aqueous HCl, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a colorless oil.

Table 1: Optimized Swern Oxidation Conditions

| Parameter | Optimal Value | Reported Yield (%) |

| Solvent | Dichloromethane | 99 |

| Oxidizing Agent | DMSO/P₂O₅ | 99 |

| Temperature | 20°C | 99 |

| Reaction Time | 1 hour | 99 |

Mizoroki-Heck Cross-Coupling

This palladium-catalyzed reaction is another effective method for synthesizing the target compound.[2]

Experimental Protocol:

-

In a reaction vessel, combine 1-bromo-2-(trifluoromethyl)benzene, acrolein diethyl acetal, palladium(II) acetate (Pd(OAc)₂), and a suitable ligand (e.g., triphenylphosphine) in a solvent such as DMF or toluene.

-

Heat the reaction mixture under conventional heating or microwave irradiation until the starting materials are consumed (as monitored by TLC or GC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

The resulting intermediate is then hydrogenated in the same pot or after isolation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield the saturated aldehyde.

-

Purify the crude product by column chromatography or via the formation and subsequent decomposition of a bisulfite adduct.

Table 2: Mizoroki-Heck Reaction Parameters

| Catalyst | Ligand | Solvent | Reported Yield (%) |

| Pd(OAc)₂ | None | DMF | 76 |

| PdCl₂(PPh₃)₂ | PPh₃ | Toluene | 82 |

Potential Research Applications

While the primary documented use of this compound is in the synthesis of Cinacalcet, its chemical nature suggests several other promising areas of research.

Intermediate in the Synthesis of Cinacalcet

Cinacalcet is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR) and is used in the treatment of secondary hyperparathyroidism. The synthesis of Cinacalcet involves the reductive amination of this compound with (R)-1-(1-naphthyl)ethylamine.[2]

Cinacalcet Synthesis Workflow

Scaffold for Monoamine Oxidase B (MAO-B) Inhibitors

A compelling potential application for this compound is as a starting material for the synthesis of novel monoamine oxidase B (MAO-B) inhibitors. MAO-B is a key enzyme in the degradation of dopamine in the brain, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[3]

Rationale:

-

Trifluoromethylphenyl Moiety: Structure-activity relationship (SAR) studies of various MAO-B inhibitors have highlighted the favorable properties of the trifluoromethylphenyl group. For example, (2E)-1-(4-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, a chalcone derivative, is a potent and selective MAO-B inhibitor with a Ki value of 0.33 µM.[1] This suggests that the trifluoromethylphenyl scaffold present in this compound is a promising feature for MAO-B inhibition.

-

Aldehyde Functionality: The aldehyde group is a versatile chemical handle that can be readily converted into a wide range of functional groups and heterocyclic systems known to interact with the active site of MAO-B.

Proposed Research Workflow:

Researchers can utilize this compound as a building block to synthesize a library of derivatives for screening as MAO-B inhibitors. The aldehyde can undergo various reactions such as:

-

Wittig reaction: To form substituted alkenes.

-

Knoevenagel condensation: To synthesize α,β-unsaturated systems.

-

Reductive amination: To generate a diverse set of amines.

-

Cyclization reactions: To form heterocyclic scaffolds such as pyridines, pyrimidines, or imidazoles.

Workflow for Screening MAO-B Inhibitors

MAO-B Signaling Pathway and Therapeutic Intervention:

MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the catabolism of dopamine. The inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.

MAO-B Signaling and Inhibition

Experimental Protocol for MAO-B Inhibition Assay (Fluorometric):

A common method for assessing MAO-B inhibitory activity is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of its substrate.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (derived from this compound) in DMSO.

-

Reconstitute recombinant human MAO-B enzyme in the provided assay buffer.

-

Prepare a working solution of the MAO-B substrate (e.g., kynuramine or a proprietary substrate from a commercial kit).

-

Prepare a working solution of a fluorescent probe that reacts with H₂O₂ (e.g., Amplex Red).

-

Prepare a positive control inhibitor (e.g., selegiline).

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add serial dilutions of the test compounds, positive control, and vehicle control (DMSO) to the respective wells.

-

Add the MAO-B enzyme solution to all wells except for the no-enzyme control wells.

-

Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the MAO-B substrate and fluorescent probe mixture to all wells.

-

Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Table 3: Representative Data from a MAO-B Inhibition Assay

| Compound | Concentration (µM) | % Inhibition of MAO-B |

| Test Compound X | 0.1 | 15 |

| 1 | 48 | |

| 10 | 85 | |

| 100 | 98 | |

| Selegiline (Control) | 0.01 | 52 |

Conclusion

This compound is a valuable and versatile chemical intermediate. While its role in the synthesis of Cinacalcet is well-established, its potential for broader applications in drug discovery is significant and underexplored. The presence of the trifluoromethylphenyl moiety strongly suggests its utility as a scaffold for the development of novel MAO-B inhibitors for the treatment of neurodegenerative diseases. This technical guide provides researchers with the necessary information and protocols to both synthesize this compound and to embark on the exploration of its promising therapeutic potential. Further investigation into the biological activities of derivatives of this compound is highly encouraged and could lead to the discovery of new and effective therapeutic agents.

References

The Trifluoromethyl Group's Profound Influence on Phenylpropanal Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and drug development. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its unique electronic properties and profound impact on molecular reactivity and biological activity. This technical guide delves into the core effects of the trifluoromethyl group on the reactivity of phenylpropanal, a key structural motif in many pharmaceuticals and bioactive compounds. By examining the electronic perturbations induced by the CF3 group, we can better understand and predict its influence on a variety of chemical transformations, ultimately enabling more efficient synthetic strategies and the design of novel therapeutic agents.

Core Principles: The Electronic Nature of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). The high electronegativity of the three fluorine atoms polarizes the C-F bonds, drawing electron density away from the attached phenyl ring and, consequently, from the propanal side chain. This electron-withdrawing nature has significant implications for the reactivity of the aldehyde functionality.

Key Electronic Effects:

-

Increased Electrophilicity of the Carbonyl Carbon: The CF3 group depletes electron density from the phenyl ring, which in turn withdraws electron density from the propanal side chain and the carbonyl group. This renders the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

-

Stabilization of Negative Charge: The electron-withdrawing nature of the CF3 group can stabilize the formation of negative charges in reaction intermediates and transition states, which can influence reaction rates and equilibria.

These fundamental electronic effects manifest in altered reactivity across a range of important organic reactions, as detailed in the following sections.

Impact on Key Chemical Reactions

The presence of a trifluoromethyl group on the phenyl ring of phenylpropanal significantly modulates its reactivity in several key chemical transformations.

Nucleophilic Addition Reactions

The increased electrophilicity of the carbonyl carbon in trifluoromethyl-substituted phenylpropanal leads to enhanced reactivity towards nucleophiles compared to its non-substituted counterpart.

A competition experiment between 2,2,2-trifluoroacetophenone and benzaldehyde with a nucleophile showed that the trifluoromethyl-substituted ketone was more reactive, with a product ratio of 68:32 in favor of addition to the fluorinated compound.[1] This highlights the activating effect of the CF3 group towards nucleophilic attack.

Logical Relationship: Nucleophilic Addition Reactivity

Caption: The CF3 group enhances nucleophilic addition reactivity.

Oxidation Reactions

The electron-withdrawing trifluoromethyl group generally accelerates the oxidation of aromatic aldehydes. Kinetic studies on the oxidation of substituted benzaldehydes have shown that electron-withdrawing substituents increase the rate of reaction.[2][3][4] This is attributed to the stabilization of the electron-deficient transition state. For instance, in the oxidation of substituted benzaldehydes by imidazolium dichromate, electron-withdrawing groups were found to enhance the reaction rate.[2]

Reduction Reactions

Wittig Reaction